molecular formula C10H14N2O3 B177501 tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate CAS No. 197229-63-3

tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate

Cat. No. B177501
CAS RN: 197229-63-3
M. Wt: 210.23 g/mol
InChI Key: ONCARVZCGINFRD-UHFFFAOYSA-N
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Description

“tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate” is a chemical compound with the molecular formula C10H14N2O3 . It has a molecular weight of 210.23 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h4-6H,1-3H3,(H,11,13)(H,12,14) . This indicates the connectivity and hydrogen count of the molecule but does not provide information about its 3D structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 375.5±42.0 °C at 760 mmHg, and a flash point of 180.9±27.9 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . Its ACD/LogP value is 1.16 .

Scientific Research Applications

Photocatalytic Applications

  • Photoredox-Catalyzed Amination: A study demonstrated the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in the photoredox-catalyzed amination of o-hydroxyarylenaminones. This protocol facilitates the assembly of a range of 3-aminochromones under mild conditions, which can be further transformed to create diverse amino pyrimidines, expanding the applications of photocatalyzed reactions (Wang et al., 2022).

Chemical Synthesis and Reactions

  • Diels-Alder Reaction: Research involving tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a closely related compound, has been conducted to explore its potential in the Diels-Alder reaction. This contributes to the understanding of carbamates in complex chemical reactions and their potential applications in synthetic chemistry (Padwa et al., 2003).
  • Crystal Structures Involving Halogen Bonds: A study on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, compounds similar in structure, revealed insights into the crystal structures formed by simultaneous hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017).

Medicinal Chemistry and Drug Development

  • Synthesis of Protease Inhibitors: A study highlighted the enantioselective synthesis of tert-butyl carbamates as precursors for novel protease inhibitors. These compounds can be crucial building blocks in the development of drugs targeting various diseases (Ghosh et al., 2017).
  • Intermediate in Anticancer Drug Synthesis: Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound analogous to tert-butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate, has been identified as an important intermediate for the synthesis of small molecule anticancer drugs. Its efficient synthesis could play a significant role in developing novel cancer therapies (Zhang et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .

properties

IUPAC Name

tert-butyl N-(2-oxo-1H-pyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h4-6H,1-3H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCARVZCGINFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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